(4-fluoro-1-benzothiophen-2-yl)boronic acid
Overview
Description
(4-fluoro-1-benzothiophen-2-yl)boronic acid is an organic compound with the molecular formula C8H6BFO2S It is a boronic acid derivative that contains a benzothiophene ring system substituted with a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1-benzothiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the industrial synthesis of boronic acid derivatives. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1-benzothiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized boronic acid derivatives, while substitution reactions can introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
(4-fluoro-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-fluoro-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The boronic acid moiety is known to form reversible covalent bonds with hydroxyl groups in enzyme active sites, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: This compound is structurally similar but lacks the fluorine substitution at the 4-position.
2-thiopheneboronic acid: Another similar compound with a thiophene ring but without the benzene fusion.
Uniqueness
The presence of the fluorine atom in (4-fluoro-1-benzothiophen-2-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
(4-fluoro-1-benzothiophen-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHIMNGLYVVYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2S1)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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